Benperidol is a synthetic organic compound classified as a butyrophenone derivative. [, , , , ] It is primarily recognized in scientific research for its high affinity for dopamine D2 receptors, particularly in the brain. [, , , , , , ] This characteristic makes it a valuable tool for investigating dopaminergic pathways and related neurological processes.
The synthesis of benperidol involves several chemical processes. The primary method includes the N-methylation of benperidol using methyl iodide as a methylating agent. This reaction can be performed under controlled conditions to ensure high yield and purity.
The molecular structure of benperidol can be described as follows:
Benperidol undergoes various chemical reactions typical for its class of compounds, including:
Benperidol acts primarily as an antagonist at the D2 dopamine receptor sites in the central nervous system. This antagonism reduces dopaminergic activity, which is beneficial in managing symptoms of psychosis.
The compound exhibits significant first-pass metabolism upon oral administration, which affects its bioavailability .
Benperidol has several scientific uses:
Benperidol (1-{1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one) is synthesized via a nucleophilic substitution reaction. The primary route involves alkylating 4-(2-keto-1-benzimidazolinyl)piperidine (1) with 4-chloro-4'-fluorobutyrophenone (2) to yield benperidol (3) [1] [9]. This method, developed by Janssen Pharmaceutica in 1961, leverages the reactivity of the chloro group in the butyrophenone precursor to form a carbon-nitrogen bond with the piperidine nitrogen. The reaction typically proceeds under basic conditions to facilitate deprotonation of the piperidine, enhancing nucleophilicity. Butyrophenone derivatives universally feature a ketone group flanked by a phenyl ring and a butyl chain, but benperidol’s incorporation of a benzimidazolone-piperidine moiety distinguishes it from simpler analogs like haloperidol [9].
Table 1: Key Synthetic Steps for Benperidol
Step | Reactant | Reagent/Conditions | Product |
---|---|---|---|
1 | 4-(2-Keto-1-benzimidazolinyl)piperidine | Base (e.g., K₂CO₃), Solvent | Deprotonated piperidine intermediate |
2 | 4-Chloro-4'-fluorobutyrophenone | Heat (50–80°C) | Benperidol (crude) |
3 | Crude benperidol | Crystallization (ethanol/water) | Purified benperidol (C₂₂H₂₄FN₃O₂) |
Benperidol’s pharmacological profile is defined by strategic structural features:
Modifications to these regions alter activity:
Table 2: Dopamine Receptor Binding Affinities of Butyrophenones
Compound | D₂ Receptor Ki (nM) | D₄ Receptor Ki (nM) | D₂:D₄ Selectivity Ratio |
---|---|---|---|
Benperidol | 0.027 | 0.066 | 2.4 |
Haloperidol | 1.3 | 2.2 | 1.7 |
Droperidol | 0.5 | 1.1 | 2.2 |
Azaperone | 15.8 | 34.2 | 2.2 |
Data aggregated from receptor binding assays [1] [3] [7].
Benperidol shares the butyrophenone backbone with haloperidol, droperidol, and azaperone but exhibits distinct properties due to its benzimidazolone group:
Table 3: Structural and Pharmacological Comparison of Key Butyrophenones
Parameter | Benperidol | Haloperidol | Droperidol |
---|---|---|---|
Molecular Formula | C₂₂H₂₄FN₃O₂ | C₂₁H₂₃ClFNO₂ | C₂₂H₂₂FN₃O₂ |
Core Structure | Benzimidazolone-piperidine | Piperidino-butyrophenone | Benzimidazolone (simplified) |
D₂ Ki (nM) | 0.027 | 1.3 | 0.5 |
5-HT₂A Ki (nM) | 3.75 | 2.8 | 4.1 |
Half-life (hr) | 6–10 | 21–24 | 2–4 |
Primary Uses | Hypersexuality, schizophrenia | Schizophrenia, delirium | Antiemesis, anesthesia |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7